2(3H)-Furanone, 5-ethenyldihydro-5-methyl-
2(3H)-Furanone, 5-ethenyldihydro-5-methyl-
Lavander lactone belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom. Lavander lactone is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, lavander lactone is primarily located in the cytoplasm. Lavander lactone exists in all eukaryotes, ranging from yeast to humans. Lavander lactone has a fruity and minty taste.
Brand Name:
Vulcanchem
CAS No.:
1073-11-6
VCID:
VC21023248
InChI:
InChI=1S/C7H10O2/c1-3-7(2)5-4-6(8)9-7/h3H,1,4-5H2,2H3
SMILES:
CC1(CCC(=O)O1)C=C
Molecular Formula:
C7H10O2
Molecular Weight:
126.15 g/mol
2(3H)-Furanone, 5-ethenyldihydro-5-methyl-
CAS No.: 1073-11-6
Cat. No.: VC21023248
Molecular Formula: C7H10O2
Molecular Weight: 126.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Lavander lactone belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom. Lavander lactone is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, lavander lactone is primarily located in the cytoplasm. Lavander lactone exists in all eukaryotes, ranging from yeast to humans. Lavander lactone has a fruity and minty taste. |
|---|---|
| CAS No. | 1073-11-6 |
| Molecular Formula | C7H10O2 |
| Molecular Weight | 126.15 g/mol |
| IUPAC Name | 5-ethenyl-5-methyloxolan-2-one |
| Standard InChI | InChI=1S/C7H10O2/c1-3-7(2)5-4-6(8)9-7/h3H,1,4-5H2,2H3 |
| Standard InChI Key | QESPSAHXYXIGBG-UHFFFAOYSA-N |
| SMILES | CC1(CCC(=O)O1)C=C |
| Canonical SMILES | CC1(CCC(=O)O1)C=C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator